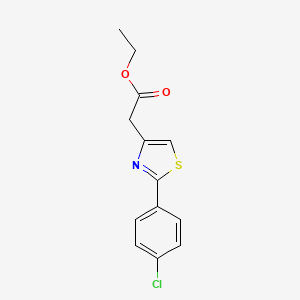
2-(2-(4-氯苯基)噻唑-4-基)乙酸乙酯
描述
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate (E2CTA) is a synthetic compound of the thiazole family that has been used in scientific research for a variety of applications. It is a versatile compound with many potential uses, and has been studied for its biochemical and physiological effects.
科学研究应用
1. 酶抑制研究
2-(2-(4-氯苯基)噻唑-4-基)乙酸乙酯已合成,并研究了其作为酶抑制剂的潜力。具体而言,它对α-葡萄糖苷酶和β-葡萄糖苷酶表现出很高的抑制作用。在一项研究中,一种相关化合物与标准药物阿卡波糖相比,对α-葡萄糖苷酶表现出更高的抑制作用,表明其潜在的治疗应用 (Babar 等人,2017)。
2. 抗菌活性
几项研究探索了与 2-(2-(4-氯苯基)噻唑-4-基)乙酸乙酯相关的化合物的抗菌潜力。这些化合物已针对各种细菌和真菌菌株进行了测试,显示出有希望的抗菌特性。例如,一项研究合成了新的喹唑啉,包括 2-(2-(4-氯苯基)噻唑-4-基)乙酸乙酯的衍生物,并发现它们表现出潜在的抗菌活性 (Desai 等人,2007)。
3. 衍生物的合成和表征
研究还集中在 2-(2-(4-氯苯基)噻唑-4-基)乙酸乙酯的各种衍生物的合成和表征上。这些研究为这些衍生物的化学性质和在不同领域的潜在应用提供了宝贵的见解,包括药物化学。例如,一项研究合成了噻唑衍生物并评估了它们的抗菌活性,有助于理解该化合物的潜在用途 (Wardkhan 等人,2008)。
未来方向
Thiazole derivatives, including Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, continue to be a focus of research due to their diverse biological activities . Future research may focus on exploring new synthesis methods, understanding the mechanisms of action, and developing applications in various fields such as medicine and agriculture.
作用机制
Target of Action
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a derivative of thiazole, a heterocyclic compound . Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, and have been associated with diverse biological activities . .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
生化分析
Biochemical Properties
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, this compound can interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Cellular Effects
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves its binding interactions with biomolecules. This compound can bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes. For instance, by inhibiting enzymes involved in the inflammatory pathway, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate reduces the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing its toxicity.
Metabolic Pathways
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites within the cell . For example, this compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the flux of metabolites through metabolic pathways, altering cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate can be transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its biological effects .
Subcellular Localization
Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and influence cellular metabolism.
属性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNBASRFGRNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174154 | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20287-70-1 | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


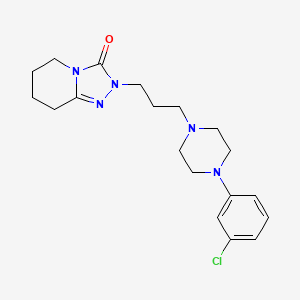
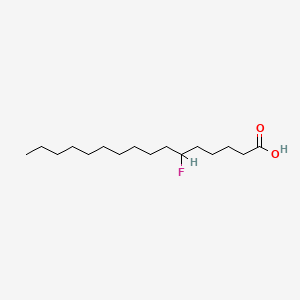

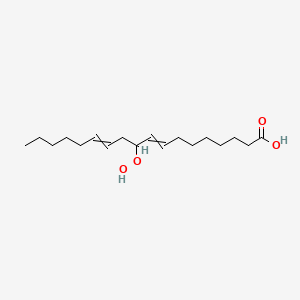
![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
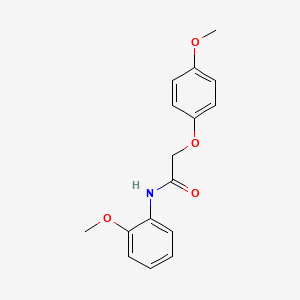
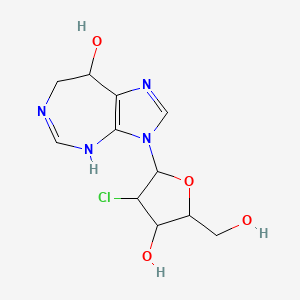
![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)
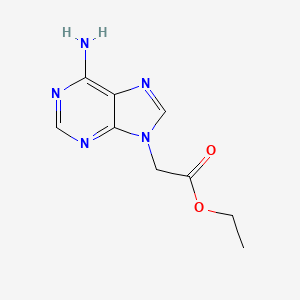
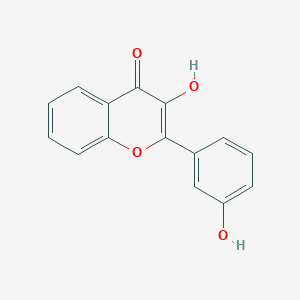

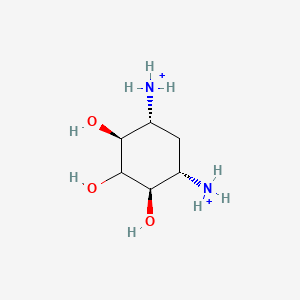
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)
